molecular formula C22H26N2O5S B11469679 2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B11469679
M. Wt: 430.5 g/mol
InChI Key: NUXJQEDNXYDARM-UHFFFAOYSA-N
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Description

2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine sulfonyl group, a phenoxy group, and a tetrahydronaphthalenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine sulfonyl phenol derivative, followed by its reaction with a suitable naphthalenyl acetamide precursor. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and efficient production rates. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ACETAMIDE
  • **2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

InChI

InChI=1S/C22H26N2O5S/c25-22(23-19-6-5-17-3-1-2-4-18(17)15-19)16-29-20-7-9-21(10-8-20)30(26,27)24-11-13-28-14-12-24/h5-10,15H,1-4,11-14,16H2,(H,23,25)

InChI Key

NUXJQEDNXYDARM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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